Acétate de dichlorisone

Vue d'ensemble

Description

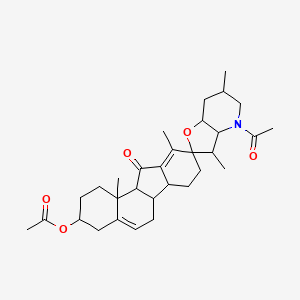

L'acétate de dichlorisone est un corticostéroïde glucocorticoïde synthétique utilisé principalement comme agent anti-inflammatoire. C'est un solide cristallin blanc ou blanc cassé qui est stable à température ambiante. Ce composé est couramment utilisé dans le traitement de l'inflammation cutanée, des maladies allergiques et de certaines affections liées au système immunitaire telles que la rhinite allergique .

Applications De Recherche Scientifique

Dichlorisone acetate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its effects on cellular signaling pathways and gene expression.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory and immune-related conditions.

Industry: Utilized in the production of pharmaceuticals and other chemical products .

Mécanisme D'action

Target of Action

Dichlorisone acetate is a synthetic glucocorticoid corticosteroid . It primarily targets the glucocorticoid receptor (GR), a type of nuclear receptor . The glucocorticoid receptor plays a crucial role in regulating genes controlling development, metabolism, and immune response.

Mode of Action

Upon binding to Dichlorisone acetate, the glucocorticoid receptor undergoes a conformational change, allowing it to translocate into the nucleus. Once in the nucleus, the receptor-Dichlorisone acetate complex binds to specific DNA sequences called glucocorticoid response elements (GREs), leading to changes in gene transcription .

Biochemical Pathways

The activation of the glucocorticoid receptor by Dichlorisone acetate influences several biochemical pathways. These include the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators like cytokines and chemokines . This action is part of the body’s broader anti-inflammatory and immune response pathways.

Pharmacokinetics

It is also likely metabolized in the liver and excreted via the kidneys . The bioavailability of Dichlorisone acetate may be influenced by factors such as the route of administration and the presence of other drugs.

Result of Action

The primary result of Dichlorisone acetate’s action is the reduction of inflammation. By suppressing the activity of pro-inflammatory genes, Dichlorisone acetate can decrease the production of inflammatory mediators, thereby reducing inflammation and immune responses .

Action Environment

The action, efficacy, and stability of Dichlorisone acetate can be influenced by various environmental factors. For instance, the presence of other drugs could affect its bioavailability and efficacy. Additionally, factors such as pH and temperature could potentially impact the stability of Dichlorisone acetate .

Analyse Biochimique

Biochemical Properties

Dichlorisone acetate plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate affects the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .

Cellular Effects

Dichlorisone acetate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in immune cells, Dichlorisone acetate suppresses the production of inflammatory cytokines and chemokines, thereby reducing inflammation . It also impacts the proliferation and differentiation of certain cell types, such as T cells and macrophages . Furthermore, Dichlorisone acetate can alter cellular metabolism by influencing glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of Dichlorisone acetate involves its binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate can inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorisone acetate can change over time. The stability and degradation of Dichlorisone acetate are crucial for its effective use in experiments . Studies have shown that Dichlorisone acetate remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Dichlorisone acetate can lead to sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Dichlorisone acetate vary with different dosages in animal models. At low doses, Dichlorisone acetate effectively reduces inflammation without causing significant adverse effects . At high doses, it can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effect .

Metabolic Pathways

Dichlorisone acetate is involved in various metabolic pathways, including those related to glucose and lipid metabolism . It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, which are involved in gluconeogenesis . Additionally, Dichlorisone acetate can affect lipid metabolism by influencing the expression of enzymes involved in lipolysis and lipogenesis . These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

Dichlorisone acetate is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transporters and binding proteins that facilitate its movement within the body . The distribution of Dichlorisone acetate can affect its localization and accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Dichlorisone acetate is primarily in the cytoplasm and nucleus . Upon entering the cell, Dichlorisone acetate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . This localization is crucial for its activity, as it allows Dichlorisone acetate to regulate the transcription of target genes involved in inflammation and other cellular processes .

Méthodes De Préparation

L'acétate de dichlorisone est généralement synthétisé par réaction entre la dichlorisone et l'acide acétique. Les conditions de réaction spécifiques peuvent être ajustées en fonction des besoins du laboratoire ou de la production. Une méthode courante consiste à faire réagir la dichlorisone avec de l'acide acétique dans des conditions contrôlées pour produire de l'this compound . Les méthodes de production industrielle peuvent impliquer l'utilisation de chlorure de p-toluènesulfonyle dans la pyridine et l'eau, ce qui donne un pourcentage élevé du produit souhaité .

Analyse Des Réactions Chimiques

L'acétate de dichlorisone subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réducteurs courants comprennent l'hydrure d'aluminium et le borohydrure de sodium.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. .

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés déchlorés.

4. Applications de Recherche Scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression des gènes.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement des affections inflammatoires et immunitaires.

Industrie : Utilisé dans la production de produits pharmaceutiques et d'autres produits chimiques .

5. Mécanisme d'Action

L'this compound exerce ses effets en modulant les réponses inflammatoires. Il se lie aux récepteurs des glucocorticoïdes dans les cellules, conduisant à l'activation ou à la répression de gènes spécifiques impliqués dans l'inflammation. Cela se traduit par l'inhibition des cytokines pro-inflammatoires et la promotion des protéines anti-inflammatoires. Les cibles moléculaires et les voies impliquées comprennent la voie du facteur nucléaire kappa B (NF-κB) et la voie des protéines kinases activées par les mitogènes (MAPK) .

Comparaison Avec Des Composés Similaires

L'acétate de dichlorisone est similaire à d'autres corticostéroïdes glucocorticoïdes tels que l'acétate de prednisolone et le furoate de mométasone. Il est unique dans sa structure chimique spécifique, qui comprend deux atomes de chlore aux positions 9 et 11 de la chaîne principale du stéroïde. Cette caractéristique structurelle contribue à ses propriétés pharmacologiques distinctes et à ses effets thérapeutiques .

Composés Similaires

- Acétate de prednisolone

- Furoate de mométasone

- Dipropionate de béclométhasone

Propriétés

Numéro CAS |

79-61-8 |

|---|---|

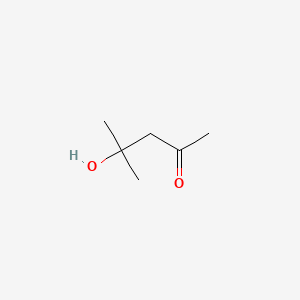

Formule moléculaire |

C23H28Cl2O5 |

Poids moléculaire |

455.4 g/mol |

Nom IUPAC |

[2-[(9R,10S,13S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |

Clé InChI |

YNNURTVKPVJVEI-HHZWQIATSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |

SMILES isomérique |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O |

SMILES canonique |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |

Apparence |

Solid powder |

| 79-61-8 | |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

9 alpha,11 beta-dichloroprednisolone-21-acetate Dermaren dichlorisone acetate dichlorisone-21-acetate Dicloderm forte |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.